N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives.
Preparation Methods
The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the pyrazolopyridine core. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield .
Chemical Reactions Analysis
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.
Material Science: This compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Known for its biological activities and synthetic versatility.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Investigated for its kinase inhibitory properties.
These comparisons highlight the unique structural features and biological activities of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17ClN6O |
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Molecular Weight |
332.79 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17ClN6O/c1-5-22-14-12(9(3)19-22)10(6-8(2)17-14)15(23)18-13-11(16)7-21(4)20-13/h6-7H,5H2,1-4H3,(H,18,20,23) |
InChI Key |
LLQQHADNRBLHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C=C3Cl)C)C |
Origin of Product |
United States |
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